molecular formula Br3Ru B078311 Ruthenium tribromide CAS No. 14014-88-1

Ruthenium tribromide

Katalognummer B078311
CAS-Nummer: 14014-88-1
Molekulargewicht: 340.8 g/mol
InChI-Schlüssel: WYRXRHOISWEUST-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ruthenium tribromide is a chemical compound of ruthenium and bromine . It is a dark brown solid that decomposes above 400 °C .


Synthesis Analysis

Ruthenium tribromide can be prepared by the reaction of ruthenium metal with bromine at high temperature and pressure . There are also other methods of synthesis involving ruthenium complexes .


Molecular Structure Analysis

The crystal structures of ruthenium tribromide contain parallel (RuBr3) columns . The compound undergoes a phase transition around 384 K from an ordered orthorhombic structure to a disordered hexagonal TiI3-like structure .


Chemical Reactions Analysis

Ruthenium passes into volatile RuO4 in the presence of strong oxidants such as HClO4 + H2SO4, NaBiO3, K2Cr2O7, Cl2 (in alkaline media) and KMnO4 . The volatilization is enhanced by the addition of phosphate ions, but is suppressed by phosphite or hypophosphite ions .


Physical And Chemical Properties Analysis

Ruthenium compounds have some nice optical and electronic properties . Like its lighter close relative, iron, ruthenium readily forms a number of oxides including some exotic oxygen bridged multi metallic compounds .

Wissenschaftliche Forschungsanwendungen

Antitumor Drugs

Ruthenium complexes are an important compound group for antitumor drug research and development . They have entered clinical research and are used in monotherapy and combination therapy . The development of ruthenium complexes has evolved from single-molecule drugs to nanodrug delivery systems .

Photodynamic Therapy (PDT)

Ruthenium complexes have rich photophysical and photochemical properties, making them suitable for photodynamic therapy . This is a type of therapy that uses light to activate a photosensitizing agent, which then generates reactive oxygen species to kill cancer cells .

Photothermal Therapy (PTT)

Ruthenium complexes can also be used in photothermal therapy . This is a type of therapy that uses light to heat up a specific area, causing damage to the cells in that area .

Photoactivated Chemotherapy (PACT)

Ruthenium complexes can be used in photoactivated chemotherapy . This is a type of therapy that uses light to activate a chemotherapeutic agent, which then kills cancer cells .

Immunotherapy

Ruthenium complexes can be used in combination with immunotherapy . This is a type of therapy that uses the body’s immune system to fight cancer .

Nanoclusters

Ruthenium nanoclusters have shown great promise as multifunctional nanomaterials in broad scientific and technological sectors . They are highly useful in photocatalysis, biomedical, electronics, sensors, and energy storage applications .

Sensors

Size-dependent electronic characteristics enable ruthenium nanoclusters to detect gases and biomolecules with high sensitivity and selectivity .

Electronics

The creation of sophisticated materials for electronic devices, such as transistors, memory chips, and conductive coatings, is facilitated by ruthenium nanoclusters . These materials’ distinct electronic structures enable more effective and flexible electronic systems, and consequently improve device performance .

Wirkmechanismus

Target of Action

Ruthenium complexes, including Ruthenium tribromide, have been shown to target multiple sites within cells. They have been found to interact with DNA, mitochondria, and the endoplasmic reticulum of cells . Some ruthenium complexes act on telomere DNA, interfere with replication and transcription of DNA, and inhibit related enzymes . They can also enter cells, probably facilitated by binding to plasma transferrin .

Mode of Action

Ruthenium complexes exert their effects through multiple mechanisms. They can destroy the bacterial membrane and induce reactive oxygen species (ROS) production in bacteria . They also have the ability to inhibit lactate production and trans-plasma-membrane electron transport (TPMET) activity, which is dependent on the cancer cell aggressiveness and the concentration of the complex .

Biochemical Pathways

Ruthenium complexes affect several biochemical pathways. They induce tumor cell apoptosis, autophagy, and inhibition of angiogenesis . They also interfere with the Warburg effect, a metabolic pathway that is often upregulated in cancer cells . This effect consists of increasing glycolytic rates with production of lactate, even in the presence of oxygen .

Result of Action

Ruthenium complexes have shown remarkable antitumor activity. They possess various advantages over platinum drugs, such as potent efficacy, low toxicity, less drug resistance, and are expected to become a new generation of clinical metal antitumor drugs . They can inhibit lactate production and TPMET activity in a way dependent on the cancer cell aggressiveness and the concentration of the complex .

Action Environment

The action of ruthenium complexes can be influenced by environmental factors. For example, the highly reducing environment of a cancer cell can facilitate the “activation by reduction” mechanism speculated for many Ru(III) complexes . This means that the complexes are reduced to their more active Ru(II) form by cellular reductants such as ascorbate .

Safety and Hazards

Ruthenium tribromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable solid and may form combustible dust concentrations in air .

Zukünftige Richtungen

Ruthenium complexes are rapidly becoming conventionally considered for biological applications (antioxidant, anticancer, antimicrobial), in catalysis, in functional materials, in sensors, and as pigments for dyes . The research on ruthenium antitumor drugs has not been limited to single chemotherapy drugs; other applications of ruthenium complexes have emerged such as in combination therapy .

Eigenschaften

IUPAC Name

tribromoruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3BrH.Ru/h3*1H;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRXRHOISWEUST-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Br[Ru](Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br3Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ruthenium tribromide

CAS RN

14014-88-1
Record name Ruthenium tribromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14014-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ruthenium bromide (RuBr3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ruthenium tribromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.377
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.